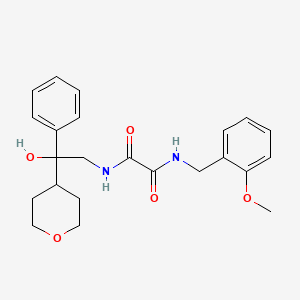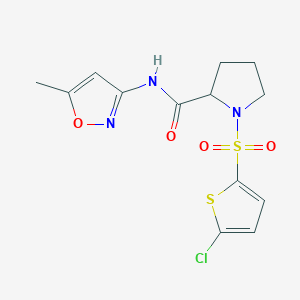
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H14ClN3O4S2 and its molecular weight is 375.84. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound belongs to a class of chemicals that are synthesized through complex chemical reactions involving multiple steps, such as the synthesis of sulfonamide derivatives. These processes often involve the use of specific reagents and catalysts to introduce sulfonyl and other functional groups to the core structure. The characterization of these compounds is typically achieved through spectroscopic methods like FTIR, NMR, and sometimes X-ray diffraction analysis to determine their molecular structure and confirm the presence of specific functional groups (Ovonramwen, Owolabi, & Falodun, 2021).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds with similar structures, focusing on their activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans. These investigations are crucial for identifying potential new antibiotics or antifungal agents. However, it's important to note that the effectiveness of these compounds can vary, with some showing significant antimicrobial activity while others may not be as effective (D. Sowmya et al., 2018).
Antioxidant Activity
The antioxidant potential of related compounds has been assessed in various studies. Compounds with similar structural features have shown promise as potent antioxidants, sometimes outperforming known antioxidants like ascorbic acid in radical scavenging assays. This highlights their potential application in preventing oxidative stress-related diseases (I. Tumosienė et al., 2019).
Pharmacological Applications
Compounds within this chemical family have been investigated for various pharmacological effects, including analgesic and anti-inflammatory activities. These studies are crucial for the development of new therapeutic agents that may offer benefits in treating pain and inflammation with potentially novel mechanisms of action (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).
Material Science and Polymer Chemistry
Research has also delved into the synthesis of novel polymers incorporating sulfone and other functional groups derived from compounds similar to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide". These studies focus on creating materials with unique properties, such as high thermal stability, solubility in organic solvents, and potential applications in various industrial and technological fields (Xiao-Ling Liu et al., 2013).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-8-7-11(16-21-8)15-13(18)9-3-2-6-17(9)23(19,20)12-5-4-10(14)22-12/h4-5,7,9H,2-3,6H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDZFCINPHTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


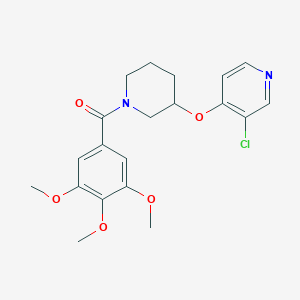
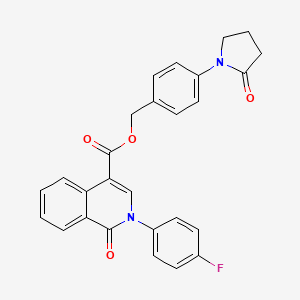
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2665398.png)
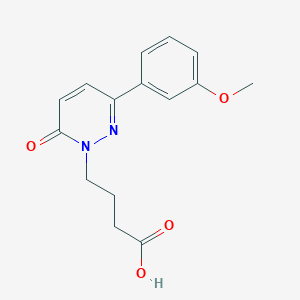
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)
![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
![2-(4-methylpiperidin-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2665409.png)
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide](/img/structure/B2665415.png)
